molecular formula C7H6IN3 B12839870 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12839870
M. Wt: 259.05 g/mol
InChI Key: PMXGRSVGBIQWAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of iodine and methyl groups in its structure can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, 2-aminopyridines and nitriles can be used as starting materials for the preparation of these compounds .

Industrial Production Methods

Industrial production methods for 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of triazolopyridines include oxidizers like sodium hypochlorite and lead tetraacetate, as well as catalysts such as copper bromide and 1,10-phenanthroline .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Mechanism of Action

The mechanism of action of 6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6IN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3

InChI Key

PMXGRSVGBIQWAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=NN12)I

Origin of Product

United States

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